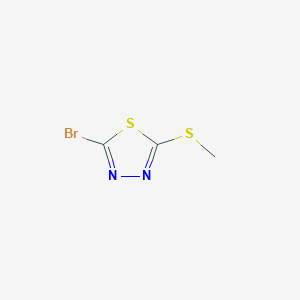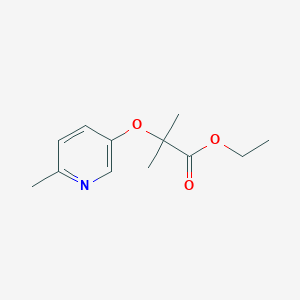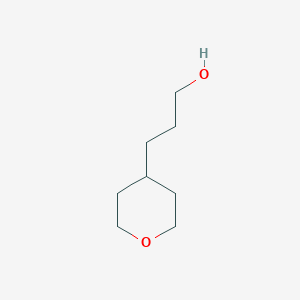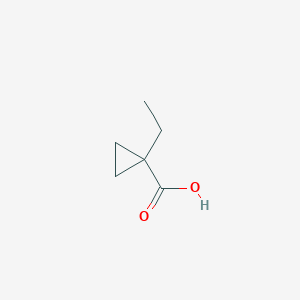
1-Ethylcyclopropane-1-carboxylic acid
Vue d'ensemble
Description
1-Ethylcyclopropane-1-carboxylic acid is a derivative of 1-aminocyclopropane-1-carboxylic acid (ACC), which is an immediate precursor of ethylene in plant tissues. Ethylene is a significant plant hormone involved in various physiological processes, including fruit ripening and response to stress. The studies provided focus on the metabolism and conversion of ACC in different biological systems, which can offer insights into the behavior of its derivatives like 1-ethylcyclopropane-1-carboxylic acid.
Synthesis Analysis
The synthesis of related compounds to 1-ethylcyclopropane-1-carboxylic acid has been explored in various studies. For instance, a fluorinated analog of ACC has been synthesized through cyclopropanation followed by Curtius rearrangement and other steps . While this does not directly describe the synthesis of 1-ethylcyclopropane-1-carboxylic acid, it provides a potential pathway that could be adapted for its synthesis by incorporating an ethyl group instead of a fluorine atom.
Molecular Structure Analysis
The molecular structure of ACC and its derivatives is crucial for their biological activity. The stereospecific conversion of ACC to ethylene by plant tissues suggests that the enzyme responsible for this conversion interacts with specific groups in a configuration corresponding to an L-amino acid . This implies that the molecular structure of 1-ethylcyclopropane-1-carboxylic acid, with an ethyl substituent, would likely influence its interaction with enzymes and its subsequent conversion to other products.
Chemical Reactions Analysis
The conversion of ACC to ethylene involves the release of CO2 from the carboxyl group and the release of HCN from C-1 . This reaction is catalyzed by ACC oxidase in plant tissues. The presence of an ethyl group in 1-ethylcyclopropane-1-carboxylic acid could affect the efficiency and outcome of similar oxidation reactions. Additionally, the stereospecific conversion of ACC analogs to different products, such as 1-butene, indicates that the chemical reactions of these compounds are highly dependent on their stereochemistry .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 1-ethylcyclopropane-1-carboxylic acid are not directly discussed in the provided papers, the properties of ACC can be used as a reference. ACC is a non-protein amino acid that can be quantitatively determined by its conversion to ethylene . The stability and reactivity of ACC in biological systems, as well as its synthesis and degradation by microorganisms like Penicillium citrinum, provide a basis for understanding the behavior of its ethyl-substituted derivative .
Applications De Recherche Scientifique
- Specific Scientific Field : Plant Science .
- Summary of the Application : ACC is the direct precursor of the plant hormone ethylene, which regulates a wide range of developmental processes and responses to biotic and abiotic stresses . It’s synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) .
- Methods of Application or Experimental Procedures : ACC is synthesized from the amino acid methionine to S-adenosyl L-methionine (SAM) by SAM synthetase and the subsequent conversion of SAM to ACC, which is catalyzed by ACC synthase (ACS). The by-product of this reaction, 5’-methylthioadenosine (MTA), is recycled back into the Yang cycle while ACC is oxidized to ethylene by ACC oxidase (ACO) .
- Results or Outcomes Obtained : ACC plays a signaling role independent of the biosynthesis. It’s involved in regulating plant development, cell wall signaling, guard mother cell division, and pathogen virulence .
-
ACC as a Growth Regulator
- Specific Scientific Field : Plant Physiology .
- Summary of the Application : ACC has an emerging role as an ethylene-independent growth regulator .
- Methods of Application or Experimental Procedures : Exogenous ACC application has been used as a proxy for ethylene in numerous studies as it is readily converted by nearly all plant tissues to ethylene .
- Results or Outcomes Obtained : ACC plays a signaling role independent of the biosynthesis. It’s involved in regulating plant development, cell wall signaling, guard mother cell division, and pathogen virulence .
-
ACC as a Signalling Molecule
- Specific Scientific Field : Cell Signalling .
- Summary of the Application : ACC has been suggested to play a role as a signalling molecule in plants .
- Methods of Application or Experimental Procedures : Chemical inhibitors of ethylene biosynthesis have been used to study the role of ACC in root cell expansion .
- Results or Outcomes Obtained : Studies found that in some contexts, effects on root cell expansion were observed when ethylene biosynthesis was inhibited, suggesting that ACC, but not ethylene, played a role in these specific processes .
-
ACC in Studying Plant Growth-Promoting Characteristics
- Specific Scientific Field : Plant Growth Promotion .
- Summary of the Application : ACC has been used as a substrate for determining ACC deaminase activity to study the plant growth-promoting characteristics of endophytic isolates .
- Methods of Application or Experimental Procedures : ACC is used as a substrate in experiments involving ACC deaminase .
- Results or Outcomes Obtained : The results of these studies can help understand the role of ACC deaminase in promoting plant growth .
-
ACC in Ion Current Activation
- Specific Scientific Field : Ion Current Activation .
- Summary of the Application : ACC activates Ca 2+ -containing ion currents via glutamate receptor-like (GLR) channels in root protoplasts .
- Methods of Application or Experimental Procedures : ACC is applied to root protoplasts to study its effect on ion currents .
- Results or Outcomes Obtained : ACC has been found to activate Ca 2+ -containing ion currents .
-
ACC as a Source of Nitrogen and Carbon
- Specific Scientific Field : Microbiology .
- Summary of the Application : ACC can be used by soil microorganisms (both bacteria and fungi) as a source of nitrogen and carbon .
- Methods of Application or Experimental Procedures : ACC is introduced into the soil to study its uptake by microorganisms .
- Results or Outcomes Obtained : ACC has been found to be utilized by soil microorganisms as a source of nitrogen and carbon .
-
ACC in Ethylene Biosynthesis
- Specific Scientific Field : Plant Physiology .
- Summary of the Application : ACC is the direct precursor of the plant hormone ethylene .
- Methods of Application or Experimental Procedures : ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) .
- Results or Outcomes Obtained : Ethylene regulates a wide range of developmental processes and responses to biotic and abiotic stresses .
-
ACC in Cell Signaling
- Specific Scientific Field : Cell Signaling .
- Summary of the Application : ACC has been suggested to play a role as a signaling molecule in plants .
- Methods of Application or Experimental Procedures : Chemical inhibitors of ethylene biosynthesis have been used to study the role of ACC in root cell expansion .
- Results or Outcomes Obtained : Studies found that in some contexts, effects on root cell expansion were observed when ethylene biosynthesis was inhibited, suggesting that ACC, but not ethylene, played a role in these specific processes .
-
ACC in Ion Current Activation
- Specific Scientific Field : Ion Current Activation .
- Summary of the Application : ACC activates Ca 2+ -containing ion currents via glutamate receptor-like (GLR) channels in root protoplasts .
- Methods of Application or Experimental Procedures : ACC is applied to root protoplasts to study its effect on ion currents .
- Results or Outcomes Obtained : ACC has been found to activate Ca 2+ -containing ion currents .
-
ACC as a Source of Nitrogen and Carbon
- Specific Scientific Field : Microbiology .
- Summary of the Application : ACC can be used by soil microorganisms (both bacteria and fungi) as a source of nitrogen and carbon .
- Methods of Application or Experimental Procedures : ACC is introduced into the soil to study its uptake by microorganisms .
- Results or Outcomes Obtained : ACC has been found to be utilized by soil microorganisms as a source of nitrogen and carbon .
-
ACC in Plant Growth Promotion
- Specific Scientific Field : Plant Growth Promotion .
- Summary of the Application : ACC has been used as a substrate for determining ACC deaminase activity to study the plant growth-promoting characteristics of endophytic isolates .
- Methods of Application or Experimental Procedures : ACC is used as a substrate in experiments involving ACC deaminase .
- Results or Outcomes Obtained : The results of these studies can help understand the role of ACC deaminase in promoting plant growth .
Safety And Hazards
The specific safety and hazards associated with 1-Ethylcyclopropane-1-carboxylic acid are not detailed in the search results. However, it’s important to handle all chemicals with appropriate safety measures, including wearing personal protective equipment and ensuring adequate ventilation6.
Orientations Futures
The future directions of research involving 1-Ethylcyclopropane-1-carboxylic acid are not explicitly mentioned in the search results. However, research into similar compounds, such as 1-aminocyclopropane-1-carboxylic acid, suggests a role in plant developmental, defense, and symbiotic programs78910. Understanding the impact of these compounds in both the plant host and its associated bacterial community is key to the development of new strategies aimed at increased plant growth and protection7.
Please note that this information is based on the available search results and may not fully cover all aspects of 1-Ethylcyclopropane-1-carboxylic acid. Further research may be needed for a more comprehensive understanding.
Propriétés
IUPAC Name |
1-ethylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-2-6(3-4-6)5(7)8/h2-4H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POZHVHBTFKOUEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10620839 | |
| Record name | 1-Ethylcyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethylcyclopropane-1-carboxylic acid | |
CAS RN |
150864-95-2 | |
| Record name | 1-Ethylcyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethylcyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

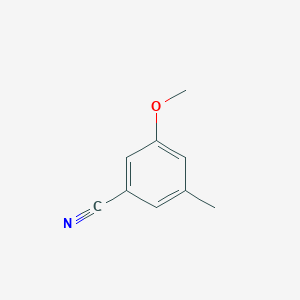



![Tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B1321941.png)
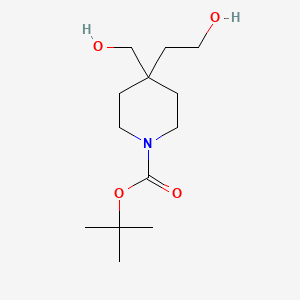


![1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] hydrochloride](/img/structure/B1321950.png)

